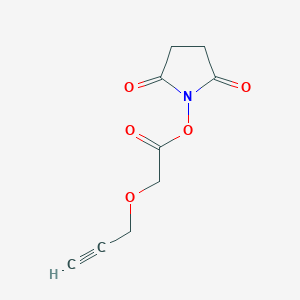
2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate is a compound used primarily in click chemistry. It contains a propargyl group and an N-hydroxysuccinimide (NHS) ester group. The propargyl group can react with biomolecules containing azide groups via copper-catalyzed click chemistry reactions, while the NHS ester is an amine-reactive group used for derivatizing peptides, antibodies, and amine-coated surfaces .
作用机制
Target of Action
The primary targets of 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate, also known as 2-(Propynyloxy)acetic acid-NHS-ester, are biomolecules containing azide groups . The compound is a Click Chemistry reagent with a propargyl group and an NHS ester group . The propargyl group can react with these azide-containing biomolecules .
Mode of Action
The compound interacts with its targets through a copper-catalyzed Click Chemistry reaction . The NHS ester group in the compound is an amine-reactive group, which can be used for derivatizing peptides, antibodies, and amine-coated surfaces .
Biochemical Pathways
The compound affects the biochemical pathways involving the modification of peptides, antibodies, and amine-coated surfaces . The propargyl group in the compound reacts with azide groups in biomolecules, leading to the formation of a stable triazole ring .
Pharmacokinetics
The compound’s hydrophilic peg spacer may increase its solubility in aqueous media , potentially influencing its bioavailability.
Result of Action
The result of the compound’s action is the modification of biomolecules containing azide groups . This can be used for various purposes, such as the labeling of proteins or the immobilization of biomolecules on surfaces .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the Click Chemistry reaction . Additionally, the compound should be stored at -20°C to maintain its stability .
生化分析
Biochemical Properties
The propargyl group of 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate can react with biomolecules containing azide group via copper catalyzed Click Chemistry reaction . The NHS ester is an amine reactive group which can be used for derivatizing peptides, antibodies, amine coated surfaces, etc .
Cellular Effects
The exact cellular effects of this compound are not well-documented in the literature. Given its ability to react with biomolecules containing azide groups, it can potentially influence cell function by modifying the structure and function of these biomolecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with biomolecules containing azide groups via a copper catalyzed Click Chemistry reaction . This reaction can lead to changes in the structure and function of these biomolecules, potentially influencing cellular processes such as signal transduction, gene expression, and metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate typically involves the reaction of N-hydroxysuccinimide with 2-(prop-2-yn-1-yloxy)acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate undergoes several types of chemical reactions:
Click Chemistry Reactions: The propargyl group reacts with azide-containing biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.
Primary Amines: React with the NHS ester group to form amide bonds.
Organic Solvents: Dichloromethane and dimethylformamide (DMF) are commonly used.
Major Products Formed
Triazoles: Formed from the click chemistry reaction between the propargyl group and azides.
Amides: Formed from the reaction of the NHS ester group with primary amines.
科学研究应用
2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate is widely used in various scientific research fields:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Utilized for labeling and modifying biomolecules such as proteins and nucleic acids.
Medicine: Employed in drug development for creating targeted drug delivery systems.
Industry: Used in the production of advanced materials and surface coatings.
相似化合物的比较
Similar Compounds
N-Hydroxysuccinimide Esters: Compounds like N-hydroxysuccinimide acetate and N-hydroxysuccinimide propionate share similar amine-reactive properties.
Propargyl-Containing Compounds: Compounds such as propargyl alcohol and propargyl bromide also contain the propargyl group but lack the NHS ester functionality.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate is unique due to its dual functionality, combining the reactivity of both the propargyl group and the NHS ester group. This dual functionality makes it highly versatile for various applications in click chemistry and bioconjugation .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-prop-2-ynoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-5-14-6-9(13)15-10-7(11)3-4-8(10)12/h1H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHYEJZRFPVDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
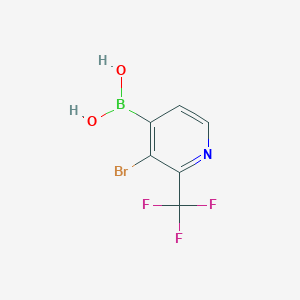
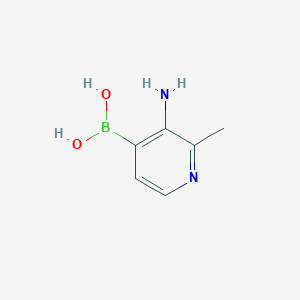
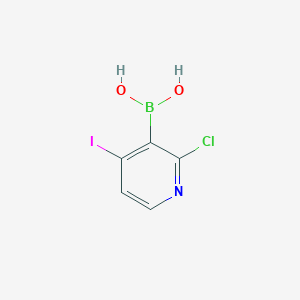
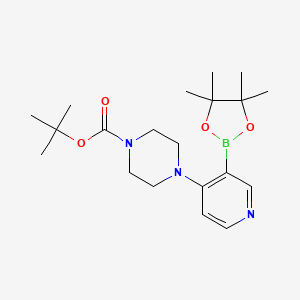
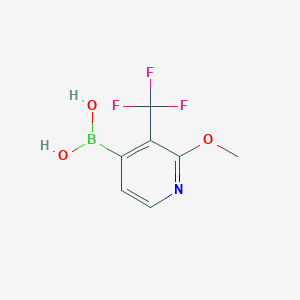
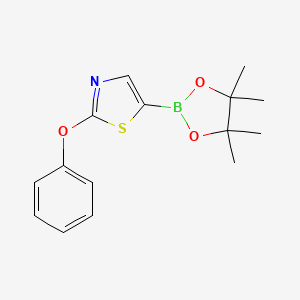
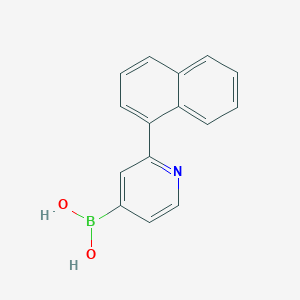
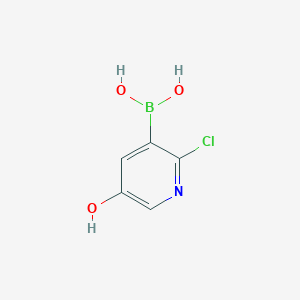
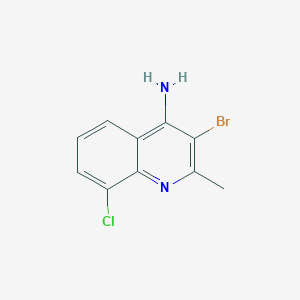

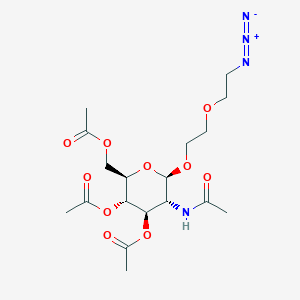
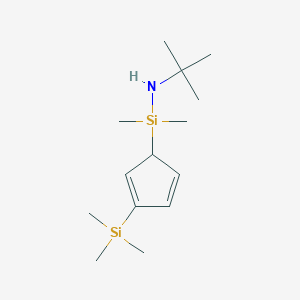
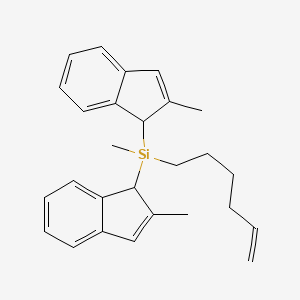
![1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane](/img/structure/B6310160.png)
